Moluccanin
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Overview
Description
Mechanism of Action
Moluccanin, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one, is a coumarinolignoid isolated from Aleurites moluccana
Target of Action
Coumarinolignoids, the group to which this compound belongs, have been reported to show potential anti-inflammatory activities, especially against pro-inflammatory cytokines .
Mode of Action
It is known that coumarinolignoids can exhibit diverse biological activities based on the substitution groups and stereo location of these groups .
Biochemical Pathways
Coumarinolignoids have been reported to influence various biochemical pathways, contributing to their potential anti-inflammatory and other pharmacological effects .
Result of Action
Coumarinolignoids, including this compound, have been reported to exhibit potential anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Moluccanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound inhibits the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . This inhibition results in decreased production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects over time, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of lipids and carbohydrates . For example, this compound can inhibit the activity of lipoxygenase enzymes, leading to reduced production of leukotrienes, which are inflammatory mediators. This interaction affects metabolic flux and alters the levels of specific metabolites involved in inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Moluccanin is primarily isolated from natural sources, specifically from Aleurites moluccana. The extraction process involves the use of organic solvents to separate the compound from the plant material, followed by purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Moluccanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Moluccanin has shown potential in various scientific research applications, including:
Chemistry: Used as a model compound for studying coumarinolignans and their chemical properties.
Biology: Investigated for its biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Potential applications in the development of natural product-based pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Moluccanin is unique among coumarinolignans due to its specific structural features and biological activities. Similar compounds include:
Cleomiscosin A: Another coumarinolignan with similar anti-inflammatory properties.
Cleomiscosin B: Known for its hepatoprotective effects.
Other coumarinolignans: Various other coumarinolignans have been isolated from different plant species, each with distinct biological activities.
This compound stands out due to its potent antibacterial, antiviral, and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .
Biological Activity
Moluccanin, a compound derived from Aleurites moluccana, commonly known as the candlenut tree, exhibits a range of biological activities that have garnered attention in phytochemical research. This article compiles comprehensive data on its biological properties, including antibacterial, cytotoxic, anti-inflammatory, and other pharmacological effects.
Overview of this compound
This compound is primarily found in the seeds and leaves of Aleurites moluccana. The plant has been utilized in traditional medicine across various cultures, leading to increased interest in its bioactive compounds. Recent studies have focused on isolating these compounds and assessing their biological activities.
1. Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 256 |
Candida albicans | 256 |
Enterococcus faecalis | 512 |
Pseudomonas aeruginosa | 98 |
Klebsiella pneumoniae | 215 |
Studies have shown that extracts from the bark and leaves can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
2. Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µg/ml) |
---|---|
Raji (B-cell lymphoma) | 7.60 |
HepG2 (liver cancer) | 9.31 |
Other cancer cell lines | Various |
Compounds extracted from the leaves have been noted for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
3. Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit inflammatory responses in various models:
- Inhibition of carrageenan-induced hypernociceptive response by 70% with specific compounds.
- Reduction of mechanical hypersensitivity by metabolites derived from the plant .
Case Studies
Several case studies have explored the application of this compound in real-world contexts:
- Case Study 1 : Investigated the use of Aleurites moluccana extracts in local medicinal practices, demonstrating effective treatment for inflammatory conditions.
- Case Study 2 : Focused on the antibacterial efficacy of this compound against resistant strains of bacteria in clinical settings, providing evidence for its potential use in modern medicine .
Phytochemical Composition
The phytochemical profile of this compound includes various fatty acids and secondary metabolites that contribute to its biological activity:
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Moluccanin and where is it found?
A1: this compound is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []
Q2: Has this compound's structure been fully characterized?
A2: While the isolation of this compound from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.
Q3: Can this compound be synthesized in the lab?
A3: While the provided research excerpts don't describe the total synthesis of this compound specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of this compound. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.
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